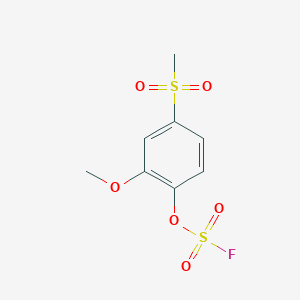

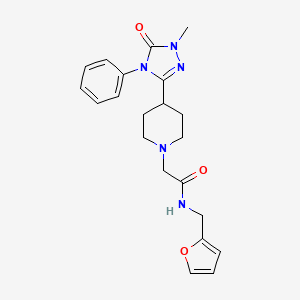

![molecular formula C15H21ClN2O4S B2523550 benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride CAS No. 2306254-15-7](/img/structure/B2523550.png)

benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate; hydrochloride is a derivative of the benzo[e][1,3]thiazine class. This class of compounds has been studied for their antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium smegmatis. The compound of interest is structurally related to the 4H-benzo[e][1,3]thiazinones (BTZs), which have shown potent in vitro antimycobacterial activity .

Synthesis Analysis

The synthesis of related BTZs involves chemical transformations such as dearomatization and decarbonylation. For instance, reactions of certain BTZs with the Grignard reagent CH3MgBr lead to the formation of dearomatized stable 5H- and 7H-benzo[e][1,3]thiazines. These transformations are significant as they affect the antimycobacterial properties of the compounds. The dearomatization and decarbonylation processes, however, render the BTZs inactive against mycobacterial species, as demonstrated by in vitro growth inhibition assays .

Molecular Structure Analysis

The molecular structure of BTZs and their derivatives, including the compound of interest, is characterized by X-ray crystallography. The dearomatization and decarbonylation reactions result in non-planar 4H-benzo[e][1,3]thiazine systems. The structural characterization is crucial for understanding the relationship between the molecular conformation and the biological activity of these compounds .

Chemical Reactions Analysis

The BTZs undergo various chemical reactions that lead to changes in their structure and biological activity. For example, the reduction of the BTZ carbonyl group using the reducing agent (CH3)2S•BH3 leads to the formation of non-planar 4H-benzo[e][1,3]thiazine systems. Additionally, the double methylation combined with dearomatization and decarbonylation has been shown to inactivate the compounds against mycobacterial species .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate; hydrochloride are not detailed in the provided papers, related compounds such as benzo[c]-δ-aryl/alkylimino-1,2,5-thiadiazines have been synthesized and studied for their antimicrobial activity. These compounds can undergo isomerization into benzo-1,2,4-triazines and form various derivatives through reactions with acetic anhydride, sodium nitrite, and sodium hydroxide . These reactions and the resulting physical and chemical properties are important for the development of antimicrobial agents.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties The compound belongs to a broader class of chemically synthesized molecules with applications in various fields of scientific research. Studies have reported the synthesis and potential applications of related thiazine derivatives. For example, the synthesis of 3,4‐dihydro‐2‐methyl‐3‐oxo‐2H‐benzo‐1,4‐thiazine‐2‐carboxylic acids demonstrates the chemical versatility and potential for further functionalization of thiazine derivatives, paving the way for the creation of compounds with specific biological activities (Cizej & Urleb, 1996). Similarly, research into the reactivity of pyrido and furo-thieno derivatives with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems, indicating the structural diversity achievable within this chemical space (Sirakanyan et al., 2015).

Biological Activities The exploration of thiazine derivatives for biological applications has led to the discovery of molecules with promising antibacterial and antifungal properties. A study on the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides revealed compounds that were subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities, highlighting the potential of these compounds in medicinal chemistry (Zia-ur-Rehman et al., 2009).

Catalytic Applications Thiazine derivatives have also been researched for their catalytic applications. For instance, the catalytic application of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media showcases the utility of thiazine derivatives in facilitating organic reactions (Khazaei et al., 2016).

properties

IUPAC Name |

benzyl (4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H/t13-,14+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHFDHMJIQDZGZ-DFQHDRSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2523482.png)

![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)

![6-(4-Benzylsulfonyl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523489.png)